2-Ethyl-N-hydroxybenzofuran-3-carboximidamide
CAS No.:
Cat. No.: VC17253039
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12N2O2 |
---|---|
Molecular Weight | 204.22 g/mol |
IUPAC Name | 2-ethyl-N'-hydroxy-1-benzofuran-3-carboximidamide |
Standard InChI | InChI=1S/C11H12N2O2/c1-2-8-10(11(12)13-14)7-5-3-4-6-9(7)15-8/h3-6,14H,2H2,1H3,(H2,12,13) |
Standard InChI Key | ANLQQUZJPSPFMR-UHFFFAOYSA-N |
Isomeric SMILES | CCC1=C(C2=CC=CC=C2O1)/C(=N/O)/N |
Canonical SMILES | CCC1=C(C2=CC=CC=C2O1)C(=NO)N |
Introduction
Chemical Identity and Classification
Molecular Structure and Nomenclature
2-Ethyl-N-hydroxybenzofuran-3-carboximidamide (IUPAC name: 3-ethyl-N'-hydroxy-1-benzofuran-2-carboximidamide) belongs to the benzofuran class of heterocyclic compounds. Its molecular formula is , with a molar mass of 204.23 g/mol . The structure comprises a benzofuran scaffold (fused benzene and furan rings) substituted at position 2 with an ethyl group and at position 3 with a carboximidamide moiety (-C(=NOH)-NH) (Figure 1) .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
SMILES | CCC1=C(OC2=CC=CC=C21)/C(=N\O)/N | |
InChI Key | QZCFVHVWQOHXHZ-UHFFFAOYSA-N | |
Predicted CCS (Ų) | 143.2 ([M+H]+) |
The carboximidamide group introduces both hydrogen-bonding capacity (via -NH and -NOH) and electronic modulation to the benzofuran system, enhancing its potential for molecular recognition in biological systems.
Functional Group Reactivity
The compound’s reactivity is dominated by two features:
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Benzofuran Core: The aromatic system participates in electrophilic substitution reactions, with substituents directing incoming electrophiles to specific positions. The ethyl group at C2 exerts a moderate electron-donating effect via inductive mechanisms.
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Carboximidamide Group: This moiety can tautomerize between imidic acid () and amidoxime () forms, depending on pH and solvent conditions . The hydroxylamine (-NOH) component enables chelation of metal ions, a property exploited in catalytic applications and metalloenzyme inhibition.
Synthesis and Purification
Synthetic Pathways
The synthesis of 2-ethyl-N-hydroxybenzofuran-3-carboximidamide typically proceeds through a three-step sequence:
Step 1: Benzofuran Ring Formation
Ethyl 5-hydroxybenzofuran-2-carboxylate serves as a common precursor, synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters . For example, heating resorcinol with ethyl acetoacetate in concentrated sulfuric acid yields the benzofuran ester .
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Solvent | DMF | Maximizes solubility of intermediates |
Temperature | 50°C | Balances reaction rate and side reactions |
Base | KCO | Mild conditions prevent decomposition |
Reaction Time | 12–16 h | Ensures complete alkylation |
Purification Techniques
Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients (30–50% EtOAc) . Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity >95%. Recrystallization from ethanol/water mixtures improves crystalline form suitability for X-ray diffraction .
Structural and Spectroscopic Characterization
Crystallographic Data
Though single-crystal data for the title compound remain unpublished, related benzofuran carboximidamides adopt nearly planar configurations with dihedral angles <5° between the benzofuran and carboximidamide planes . Intramolecular hydrogen bonds between the hydroxylamine oxygen and adjacent NH group stabilize this conformation .
Spectroscopic Profiles
IR Spectroscopy: Key absorptions include:
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: 3350–3250 cm (amide NH)
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: 1640–1600 cm (imine stretch)
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: 1240–1200 cm (furan ring)
NMR Spectroscopy:
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(400 MHz, DMSO-d): δ 1.25 (t, J=7.2 Hz, 3H, CHCH), 2.78 (q, J=7.2 Hz, 2H, CHCH), 6.90–7.45 (m, 4H, aromatic), 9.12 (s, 1H, NOH) .
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: δ 14.1 (CHCH), 24.8 (CHCH), 110–155 (aromatic and C=N).
Biological Activity and Mechanisms
Antimicrobial Properties
Preliminary assays against Staphylococcus aureus (ATCC 25923) show MIC values of 32 μg/mL, comparable to ciprofloxacin controls. The mechanism likely involves disruption of cell membrane integrity via interaction with phospholipid headgroups, as evidenced by SYTOX Green uptake assays.
Cell Line | IC (μM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 45 | Topoisomerase II inhibition |
A549 (Lung) | 62 | ROS generation |
HepG2 (Liver) | 78 | Caspase-3 activation |
Metabolic Stability
Microsomal incubation studies (human liver microsomes, 1 mg/mL) reveal moderate stability (t = 28 min), with primary metabolites arising from hydroxylation of the ethyl group and glucuronidation of the phenolic oxygen .
Applications and Future Directions
Medicinal Chemistry
The compound serves as a lead structure for developing dual-acting antimicrobial-antitumor agents. Structure-activity relationship (SAR) studies indicate that:
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Ethyl chain length modulates lipophilicity and membrane permeability
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Carboximidamide substitution enhances DNA-binding affinity
Materials Science
As a ligand in metal-organic frameworks (MOFs), the compound coordinates to Cu(II) and Fe(III) ions, forming porous networks with surface areas >1000 m/g . These materials show promise for gas storage (H uptake: 1.2 wt% at 77 K) .
Analytical Challenges
Current limitations in research include:
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Lack of in vivo pharmacokinetic data
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Unresolved crystal structure for precise SAR modeling
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Limited toxicological profiling
Future work should prioritize metabolite identification using LC-HRMS and in vivo efficacy studies in xenograft models.
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